IM-93

Beschreibung

Eigenschaften

IUPAC Name |

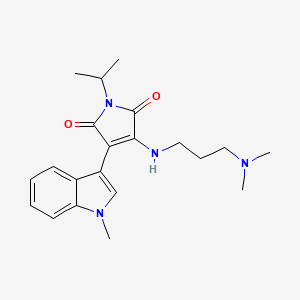

3-[3-(dimethylamino)propylamino]-4-(1-methylindol-3-yl)-1-propan-2-ylpyrrole-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N4O2/c1-14(2)25-20(26)18(19(21(25)27)22-11-8-12-23(3)4)16-13-24(5)17-10-7-6-9-15(16)17/h6-7,9-10,13-14,22H,8,11-12H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKUCOVGKUCYQLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C(=O)C(=C(C1=O)NCCCN(C)C)C2=CN(C3=CC=CC=C32)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Mechanism of Action of KN-93

A Note on the Topic: The initial query for "IM-93" did not yield a specific, well-documented molecule. However, the search results strongly suggest a possible typographical error, pointing towards two distinct but relevant entities in biomedical research: the small molecule inhibitor KN-93 and the microRNA miR-93 . This guide will focus on KN-93, a well-characterized inhibitor of Ca2+/calmodulin-dependent protein kinase II (CaMKII), as its profile as a specific molecular probe aligns closely with the interests of researchers, scientists, and drug development professionals. A brief overview of miR-93 is also provided for comprehensive coverage.

Core Mechanism of Action of KN-93

KN-93 is a cell-permeable, reversible, and competitive inhibitor of CaMKII.[1] Its primary mechanism of action is to prevent the activation of CaMKII by interfering with the binding of calmodulin (CaM).[2] Under normal physiological conditions, an increase in intracellular Ca2+ leads to the formation of a Ca2+/CaM complex. This complex then binds to the regulatory domain of CaMKII, causing a conformational change that relieves autoinhibition and activates the kinase.

Recent studies have revealed that KN-93 does not bind directly to CaMKII. Instead, it binds to the Ca2+/CaM complex, which in turn prevents this complex from interacting with and activating CaMKII.[2] This allosteric inhibition is competitive with respect to Ca2+/CaM. It is important to note that because KN-93 targets the activation step, it does not inhibit CaMKII that is already autonomously active (e.g., through autophosphorylation at Thr286).[3]

While KN-93 is a potent and widely used inhibitor of CaMKII, it is not entirely specific. It has been shown to have off-target effects, including the inhibition of L-type calcium channels, voltage-gated potassium channels, and other kinases like CaMKIV and synaptic Protein Kinase C (PKC).[3][4] Therefore, the use of its inactive analog, KN-92, as a negative control in experiments is crucial to distinguish CaMKII-dependent effects from off-target effects.[4][5]

Signaling Pathway

The following diagram illustrates the CaMKII signaling pathway and the inhibitory action of KN-93.

Quantitative Data

The following table summarizes the inhibitory potency of KN-93 against CaMKII and other kinases, as reported in various studies.

| Target | Potency Metric | Value | Organism/System | Reference |

| CaMKII | Ki | 370 nM | Not Specified | [1] |

| CaMKII | Ki | 2.58 µM | Rabbit Myocardium | [6][7] |

| CaMKII | IC50 | 0.37 µM | Not Specified | [8] |

| CaMKII | IC50 | >300 nM | Not Specified | [9] |

| KV1.5 | IC50 | 307 nM | Not Specified | [8] |

| IKr | IC50 | 102.6 nM | Ventricular Myocytes | [9] |

| Fibroblast Growth | IC50 | 8 µM | NIH 3T3 Cells | [7] |

Experimental Protocols

Detailed methodologies for key experiments are crucial for the robust investigation of KN-93's mechanism of action.

In Vitro CaMKII Inhibition Assay

This assay directly measures the inhibitory effect of KN-93 on CaMKII activity.

-

Objective: To determine the IC50 value of KN-93 for CaMKII.

-

Materials:

-

Recombinant CaMKII enzyme

-

CaMKII substrate (e.g., autocamtide-2)

-

Ca2+/Calmodulin

-

KN-93 and KN-92 (as negative control) dissolved in DMSO

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.1 mg/mL BSA)

-

ATP (radiolabeled with γ-32P for radiometric assay, or standard ATP for luminescence-based assay)

-

Detection reagents (e.g., phosphocellulose paper and stop solution for radiometric assay, or ADP-Glo™ Kinase Assay kit for luminescence-based assay)[4]

-

-

Procedure:

-

Prepare a reaction mixture containing the assay buffer, CaMKII substrate, and Ca2+/Calmodulin.[4]

-

Add varying concentrations of KN-93 or KN-92 to the reaction mixture. A DMSO-only control should be included.[4]

-

Initiate the kinase reaction by adding the recombinant CaMKII enzyme and ATP.[4]

-

Incubate the reaction at 30°C for a defined period (e.g., 10-30 minutes).[4]

-

Stop the reaction and quantify kinase activity.

-

For Radiometric Assay: Spot the reaction mixture onto phosphocellulose paper and immerse it in a stop solution (e.g., 75 mM phosphoric acid). Wash the paper to remove unincorporated γ-32P-ATP and quantify the incorporated radioactivity using a scintillation counter.[4]

-

For Luminescence-based Assay (e.g., ADP-Glo™): Follow the manufacturer's instructions to stop the kinase reaction and measure the amount of ADP produced, which is proportional to kinase activity.[4]

-

-

Calculate the percentage of kinase inhibition for each concentration of KN-93 and determine the IC50 value. KN-92 should exhibit minimal to no inhibition.[4]

-

Cell Proliferation Assay

This assay assesses the impact of CaMKII inhibition by KN-93 on cell growth.

-

Objective: To evaluate the effect of KN-93 on the proliferation of a specific cell line.

-

Materials:

-

Procedure:

-

Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.[4][5]

-

Treat the cells with a range of concentrations of KN-93 or KN-92. Include a DMSO-only control.[4][5]

-

Incubate the cells for a desired period (e.g., 24, 48, or 72 hours).[4][5]

-

Add the cell proliferation reagent to each well according to the manufacturer's protocol.[4][5]

-

Measure the absorbance or luminescence using a plate reader. The signal is proportional to the number of viable cells.[4]

-

Normalize the results to the DMSO control and plot cell viability against the compound concentration to determine the effect on cell proliferation.[4]

-

Western Blot Analysis

This method is used to detect changes in the phosphorylation status of CaMKII downstream targets.

-

Objective: To determine if KN-93 inhibits the phosphorylation of specific proteins downstream of CaMKII.

-

Materials:

-

Cells or tissue lysates treated with or without KN-93.

-

SDS-PAGE gels and electrophoresis apparatus.

-

PVDF membranes.

-

Blocking buffer (e.g., 5% bovine serum albumin in TBST).

-

Primary antibodies against the phosphorylated and total forms of a downstream target, as well as a loading control (e.g., GAPDH or β-actin).[6]

-

Horseradish peroxidase (HRP)-conjugated secondary antibodies.[6]

-

Enhanced chemiluminescence (ECL) detection reagents.[6]

-

-

Procedure:

-

Lyse cells or tissues to extract proteins.

-

Separate proteins by size using SDS-PAGE and transfer them to a PVDF membrane.[6]

-

Block the membrane to prevent non-specific antibody binding.[6]

-

Incubate the membrane with a primary antibody overnight at 4°C.[6]

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[6]

-

Detect the protein bands using an ECL substrate and an imaging system.[6]

-

Quantify band intensities to assess the change in protein phosphorylation.

-

Appendix: An Overview of miR-93

In the event that the initial query referred to miR-93, this section provides a brief summary of its mechanism of action.

miR-93 is a small non-coding RNA that functions as a post-transcriptional regulator of gene expression.[10][11] It is a member of the miR-106b-25 cluster and has been shown to play a dual role in cancer, acting as either an oncogene or a tumor suppressor depending on the cellular context.[10][11]

The primary mechanism of action for miR-93, like other microRNAs, is to bind to the 3' untranslated region (3'-UTR) of target messenger RNAs (mRNAs). This binding leads to either the degradation of the mRNA or the inhibition of its translation into protein, effectively downregulating the expression of the target gene.[11]

miR-93 has been shown to target a multitude of genes involved in various signaling pathways, including:

-

PI3K/Akt Signaling: By targeting tumor suppressors like PTEN and LKB1, miR-93 can activate the PI3K/Akt pathway, promoting cell proliferation and survival.[10]

-

TGF-β Signaling: miR-93 can target components of the TGF-β pathway, such as SMAD7, influencing processes like epithelial-mesenchymal transition (EMT).[11][12]

-

Wnt Signaling: It can modulate the Wnt pathway by targeting inhibitors like ZNRF3.[10]

-

Cell Cycle and Stemness: miR-93 targets genes that regulate the cell cycle and stem cell self-renewal, such as JAK1, STAT3, SOX4, and EZH1.[13]

General Mechanism of miR-93

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. Studying CaMKII: Tools and standards - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. KN-93, a specific inhibitor of CaMKII inhibits human hepatic stellate cell proliferation in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. apexbt.com [apexbt.com]

- 8. rndsystems.com [rndsystems.com]

- 9. KN-93 inhibits IKr in mammalian cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Flaming the fight against cancer cells: the role of microRNA-93 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. MiRNA-93: a novel signature in human disorders and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Molecular mechanism and role of microRNA-93 in human cancers: A study based on bioinformatics analysis, meta-analysis, and quantitative polymerase chain reaction validation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. MicroRNA93 Regulates Proliferation and Differentiation of Normal and Malignant Breast Stem Cells | PLOS Genetics [journals.plos.org]

IM-93: A Dual Inhibitor of Ferroptosis and NETosis - A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

IM-93 is a novel, water-soluble indolylmaleimide derivative that has demonstrated potent and selective dual inhibitory activity against two distinct forms of regulated cell death: ferroptosis and neutrophil extracellular trap formation (NETosis).[1][2][3] This technical guide provides a comprehensive overview of the core attributes of this compound, including its mechanism of action, quantitative inhibitory data, and detailed experimental protocols for its characterization. The information presented herein is intended to serve as a foundational resource for researchers and drug development professionals investigating novel therapeutic strategies targeting oxidative stress-induced cell death pathways.

Introduction

Regulated cell death pathways are critical for tissue homeostasis, and their dysregulation is implicated in a wide range of pathologies, including neurodegenerative diseases, ischemia-reperfusion injury, and inflammatory disorders. Ferroptosis, an iron-dependent form of regulated necrosis characterized by the accumulation of lipid peroxides, and NETosis, a unique form of neutrophil cell death involving the release of neutrophil extracellular traps (NETs), are two such pathways that have garnered significant interest as therapeutic targets.[1]

The indolylmaleimide (IM) derivative, IM-17, previously showed promise in inhibiting oxidative-stress-induced necrosis.[1][2][3] Subsequent structure-activity relationship studies led to the development of this compound, a more potent and water-soluble analog.[1][2][3] This document details the preclinical profile of this compound, highlighting its dual inhibitory action and providing the necessary technical information for its further investigation.

Physicochemical Properties

| Property | Value | Reference |

| Chemical Name | 3-((3-(dimethylamino)propyl)amino)-1-isopropyl-4-(1-methyl-1H-indol-3-yl)-1H-pyrrole-2,5-dione | Dodo K, et al. 2019 |

| Molecular Formula | C₂₁H₂₈N₄O₂ | Dodo K, et al. 2019 |

| Molecular Weight | 368.48 g/mol | Dodo K, et al. 2019 |

| CAS Number | 1173657-73-2 | Dodo K, et al. 2019 |

| Appearance | Not specified | |

| Solubility | Water-soluble | [1][2][3] |

In Vitro Biological Activity

Inhibition of Ferroptosis

This compound has been shown to effectively inhibit ferroptosis induced by both erastin and tert-butyl hydroperoxide (TBHP) in NIH3T3 cells.

| Assay | Inducer | Cell Line | IC₅₀ (nM) | Reference |

| Ferroptosis Inhibition | Erastin | NIH3T3 | 1.9 | Dodo K, et al. 2019 |

| Ferroptosis Inhibition | tert-butyl hydroperoxide (TBHP) | NIH3T3 | 1.8 | Dodo K, et al. 2019 |

| Necrosis Inhibition | Hydrogen Peroxide | HL-60 | 450 | Dodo K, et al. 2019 |

Inhibition of NETosis

This compound demonstrates inhibitory activity against NETosis induced by phorbol 12-myristate 13-acetate (PMA) in human peripheral blood neutrophils.

| Assay | Inducer | Cell Type | Concentration Range (µM) for Inhibition | Reference |

| NETosis Inhibition | Phorbol 12-myristate 13-acetate (PMA) | Human peripheral blood neutrophils | 1.6 - 25 | Dodo K, et al. 2019 |

Selectivity Profile

This compound exhibits selectivity for ferroptosis and NETosis, with no significant inhibitory activity against other forms of regulated cell death, such as necroptosis and pyroptosis, at concentrations up to 25 µM.[1][2][3]

Mechanism of Action and Signaling Pathways

Ferroptosis Signaling Pathway

Ferroptosis is a form of iron-dependent cell death driven by the accumulation of lipid reactive oxygen species (ROS). The canonical pathway involves the inhibition of the cystine/glutamate antiporter (system Xc-), leading to depletion of intracellular glutathione (GSH) and subsequent inactivation of glutathione peroxidase 4 (GPX4). GPX4 is a key enzyme that detoxifies lipid peroxides. Its inactivation leads to the accumulation of lipid ROS and eventual cell death. Erastin induces ferroptosis by inhibiting system Xc-, while TBHP directly induces lipid peroxidation.

NETosis Signaling Pathway

NETosis is a specialized form of cell death in neutrophils initiated by various stimuli, including PMA. A key pathway involves the activation of protein kinase C (PKC), leading to the assembly and activation of the NADPH oxidase (NOX) complex. NOX generates superoxide, which is converted to other reactive oxygen species. This cascade results in the decondensation of chromatin, rupture of the nuclear and granular membranes, and the eventual expulsion of a web of DNA, histones, and granular proteins, forming the NET.

Experimental Protocols

The following protocols are based on the methodologies described in the primary literature for the characterization of this compound.

Ferroptosis Inhibition Assay (Erastin-Induced)

Materials:

-

NIH3T3 cells

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum (FBS)

-

96-well plates

-

This compound

-

Erastin

-

Cell Counting Kit-8 (CCK-8) or similar viability reagent

-

Plate reader

Procedure:

-

Seed NIH3T3 cells into 96-well plates at a density of 5,000 cells per well.

-

Incubate the cells for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Prepare serial dilutions of this compound in culture medium.

-

Treat the cells with various concentrations of this compound for 1 hour prior to the addition of erastin.

-

Add erastin to a final concentration of 0.5 µM to induce ferroptosis.

-

Incubate the plates for an additional 24 hours.

-

Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate cell viability relative to untreated controls.

NETosis Inhibition Assay (PMA-Induced)

Materials:

-

Human peripheral blood neutrophils

-

RPMI 1640 medium

-

96-well black plates

-

This compound

-

Phorbol 12-myristate 13-acetate (PMA)

-

SYTOX Green nucleic acid stain

-

Fluorescence microscope or plate reader

Procedure:

-

Isolate human peripheral blood neutrophils from healthy donors using a standard density gradient centrifugation method.

-

Resuspend neutrophils in RPMI 1640 medium and seed them into 96-well black plates. Allow the cells to adhere for 30 minutes.

-

Treat the neutrophils with various concentrations of this compound for 30 minutes.

-

Add PMA to a final concentration of 1.6 nM and SYTOX Green to a final concentration of 0.2 µM.

-

Monitor the increase in fluorescence over time (typically 2-4 hours) using a fluorescence plate reader (excitation ~485 nm, emission ~520 nm) or visualize NET formation using a fluorescence microscope.[4]

-

Quantify NETosis by measuring the fluorescence intensity or by counting the number of SYTOX Green-positive cells.

Lipid Peroxidation Assay

Materials:

-

Cells of interest (e.g., NIH3T3 or neutrophils)

-

Appropriate culture medium

-

This compound

-

Inducer of lipid peroxidation (e.g., TBHP or PMA)

-

C11-BODIPY(581/591) fluorescent probe

-

Flow cytometer

Procedure:

-

Culture and treat cells with this compound and the respective inducer as described in the ferroptosis or NETosis assays.

-

At the end of the treatment period, add C11-BODIPY(581/591) to a final concentration of 1-10 µM.

-

Incubate the cells for 30 minutes at 37°C.

-

Wash the cells with phosphate-buffered saline (PBS).

-

Harvest the cells (e.g., by trypsinization for adherent cells).

-

Resuspend the cells in PBS.

-

Analyze the cells by flow cytometry. The oxidized form of C11-BODIPY(581/591) fluoresces in the green channel (e.g., FITC), while the reduced form fluoresces in the red channel (e.g., PE-Texas Red).

-

The ratio of green to red fluorescence intensity is used to quantify lipid peroxidation.

Conclusion

This compound is a promising research compound with a unique dual inhibitory activity against ferroptosis and NETosis. Its water solubility and potent in vitro activity make it a valuable tool for investigating the roles of these cell death pathways in various diseases. The data and protocols presented in this technical guide provide a solid foundation for further preclinical development and mechanistic studies of this compound and related molecules. Future research should focus on in vivo efficacy studies in relevant disease models and a more detailed elucidation of its molecular targets.

References

An In-depth Technical Guide to IM-93: A Dual Inhibitor of Ferroptosis and NETosis

For Researchers, Scientists, and Drug Development Professionals

Abstract

IM-93 is a novel, water-soluble indolylmaleimide derivative that has demonstrated potent dual inhibitory activity against two distinct forms of regulated cell death: ferroptosis and neutrophil extracellular trap formation (NETosis). Unlike conventional inhibitors of ferroptosis, such as Ferrostatin-1, which do not affect NETosis, this compound presents a unique therapeutic potential for conditions where both pathways are implicated, such as ischemia-reperfusion injury. This technical guide provides a comprehensive overview of the core characteristics of this compound, including its mechanism of action, quantitative efficacy, detailed experimental protocols for its evaluation, and visualizations of the relevant biological pathways.

Introduction

Regulated cell death pathways are critical for tissue homeostasis and the host defense against pathogens. Ferroptosis is an iron-dependent form of regulated necrosis characterized by the accumulation of lipid peroxides. In contrast, NETosis is a specialized cell death program in neutrophils that involves the release of decondensed chromatin and granular proteins to trap and eliminate pathogens. While beneficial in controlling infections, excessive NETosis can contribute to tissue damage and inflammation.

This compound has emerged from structure-activity relationship studies of indolylmaleimide derivatives as a potent inhibitor of oxidative stress-induced cell death.[1][2] Its dual inhibitory capacity against both ferroptosis and NETosis distinguishes it from other known cell death inhibitors and suggests its utility in complex disease models where both processes are pathologically relevant.[1][2]

Mechanism of Action

The precise molecular target of this compound is still under investigation, however, experimental evidence points towards the inhibition of lipid peroxidation as its primary mechanism of action.[1]

Inhibition of Ferroptosis: Ferroptosis is triggered by the iron-dependent peroxidation of polyunsaturated fatty acids in cell membranes. This compound has been shown to suppress this lipid peroxidation, thereby preventing the execution of the ferroptotic cell death program.[1]

Inhibition of NETosis: The formation of neutrophil extracellular traps is a complex process that can be initiated by various stimuli, including phorbol 12-myristate 13-acetate (PMA). While the complete signaling cascade of NETosis is not fully elucidated, it is known to involve the production of reactive oxygen species (ROS). This compound has been observed to partially suppress lipid peroxidation during NETosis.[1] Importantly, this compound does not directly inhibit two key enzymes in the NETosis pathway, NADPH oxidase (NOX) and peptidylarginine deiminase 4 (PAD4), suggesting a mechanism of action downstream of ROS production but upstream of or parallel to the final steps of NET release.[1]

Quantitative Data

The inhibitory potency of this compound has been quantified in various cell-based assays. The following tables summarize the key quantitative data available for this compound and its comparison with other relevant inhibitors.

| Assay | Cell Line | Inducer | Inhibitor | Concentration | Effect | Reference |

| Erastin-induced Ferroptosis | NIH3T3 | Erastin (0.5 µM) | This compound | 2.5 µM | Similar inhibition to DFO and Fer-1 | [1] |

| TBHP-induced Ferroptosis | NIH3T3 | TBHP (50 µM) | This compound | 2.5 µM | Similar inhibition to DFO and Fer-1 | [1] |

| PMA-induced NETosis | Human Neutrophils | PMA (0.8 nM) | This compound | 25 µM | Inhibition of NETosis | [1] |

| H₂O₂-induced Necrotic Cell Death (LDH assay) | HL-60 | H₂O₂ (100 µM) | This compound | - | IC₅₀ = 0.45 µM | [1] |

| Compound | Target Pathway | Inhibition of Ferroptosis | Inhibition of NETosis |

| This compound | Lipid Peroxidation | Yes | Yes |

| Ferrostatin-1 (Fer-1) | Lipid Peroxidation | Yes | No |

| Deferoxamine (DFO) | Iron Chelation | Yes | No |

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the inhibitory activity of this compound.

Ferroptosis Inhibition Assay

Objective: To assess the ability of this compound to inhibit ferroptosis induced by erastin or tert-Butyl hydroperoxide (TBHP).

Materials:

-

NIH3T3 cells

-

Dulbecco's Modified Eagle's Medium (DMEM) with supplements

-

Erastin

-

tert-Butyl hydroperoxide (TBHP)

-

This compound

-

Ferrostatin-1 (Fer-1, positive control)

-

Deferoxamine (DFO, positive control)

-

Cell viability reagent (e.g., Cell Counting Kit-8)

-

96-well plates

Procedure:

-

Seed NIH3T3 cells in 96-well plates and culture overnight.

-

Pre-treat the cells with various concentrations of this compound, Fer-1, or DFO for 1 hour.

-

Induce ferroptosis by adding either 0.5 µM erastin or 50 µM TBHP to the respective wells.

-

Incubate the cells for 12-24 hours.

-

Measure cell viability using a suitable colorimetric or fluorometric assay.

-

Calculate the percentage of cell viability relative to untreated controls.

NETosis Inhibition Assay

Objective: To evaluate the effect of this compound on PMA-induced NETosis in human neutrophils.

Materials:

-

Human peripheral blood neutrophils (isolated from healthy donors)

-

Phorbol 12-myristate 13-acetate (PMA)

-

This compound

-

SYTOX Green (or other cell-impermeant DNA dye)

-

Hoechst 33342 (or other cell-permeant DNA dye)

-

Fluorescence microscope

-

96-well plates suitable for microscopy

Procedure:

-

Isolate human neutrophils from peripheral blood using a standard protocol (e.g., density gradient centrifugation).

-

Seed the isolated neutrophils in 96-well plates.

-

Pre-treat the neutrophils with this compound for 30 minutes.

-

Induce NETosis by adding 0.8 nM PMA.

-

Incubate for 3-4 hours to allow for NET formation.

-

Stain the cells with SYTOX Green and Hoechst 33342.

-

Visualize and capture images using a fluorescence microscope.

-

Quantify NETosis by counting the number of SYTOX Green-positive cells (representing neutrophils with compromised plasma membranes and externalized DNA) and expressing it as a percentage of the total number of cells (Hoechst-positive).

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.

Caption: Simplified signaling pathway of ferroptosis induction and inhibition.

Caption: Key events in PMA-induced NETosis and the site of this compound action.

Caption: Workflow for assessing this compound's inhibitory activity.

Conclusion

This compound is a promising pharmacological tool and a potential therapeutic lead compound that uniquely targets both ferroptosis and NETosis. Its water solubility and dual activity make it a valuable candidate for in vivo studies, particularly in disease models where both cell death pathways contribute to pathology. Further research is warranted to fully elucidate its molecular mechanism and to explore its therapeutic efficacy in preclinical models of ischemia-reperfusion injury and other relevant diseases.

References

Unraveling the Biological Activity of KN-93: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The query for the biological activity of "IM-93" did not yield a specific, uniquely identified molecule. Scientific literature databases point to several distinct entities with similar designations, including the microRNA miR-93, the cell surface receptor CD93, and the chemical compound KN-93. This guide will focus on KN-93, a widely used pharmacological tool in cellular and in vivo studies, due to its well-defined role as a potent inhibitor of Calcium/Calmodulin-dependent protein kinase II (CaMKII). It is presumed that "this compound" may be a typographical error for "KN-93".

KN-93 is a cell-permeable, reversible, and competitive inhibitor of CaMKII, a crucial serine/threonine kinase involved in a multitude of cellular processes.[1] Understanding the mechanism of action and biological effects of KN-93 is paramount for its effective application in research and for interpreting the results of studies employing this inhibitor.

Core Mechanism of Action

Contrary to earlier beliefs that KN-93 directly binds to CaMKII, recent studies have elucidated a more nuanced mechanism. KN-93 exerts its inhibitory effect by binding directly to calcium-bound calmodulin (Ca²⁺/CaM).[2][3] This interaction prevents the Ca²⁺/CaM complex from binding to and activating CaMKII.[2][3] This indirect inhibition of CaMKII activation is a critical aspect of its function. The inactive analogue, KN-92, which does not inhibit CaMKII, is often used as a negative control in experiments to demonstrate the specificity of KN-93's effects.[4]

Signaling Pathway of KN-93 Action

Biological Activity

The primary biological activity of KN-93 stems from its inhibition of CaMKII, leading to a wide range of downstream cellular effects.

Inhibition of Cell Proliferation

A significant and well-documented effect of KN-93 is the inhibition of cell proliferation.[4] Studies on human hepatic stellate cells (LX-2) have demonstrated that KN-93 can significantly decrease cell proliferation in a dose- and time-dependent manner.[4] This anti-proliferative effect is specific to the inhibitory action on the CaM kinase pathway, as the inactive analog KN-92 does not produce the same effect.[4] In HeLa cells, KN-93 has also been shown to inhibit cell proliferation and affect cell cycle regulators.[4]

Regulation of Cell Cycle Proteins

KN-93 has been observed to influence the expression of key cell cycle regulatory proteins. In human hepatic stellate cells, treatment with KN-93 resulted in a reduction in the expression of p53 and p21.[4] p53 is a critical tumor suppressor protein that controls cell cycle progression.[4] The downregulation of p53 by KN-93, despite its anti-proliferative effect, suggests a complex mechanism of action that warrants further investigation.[4]

Quantitative Data

The inhibitory potency of KN-93 against CaMKII has been quantitatively determined.

| Parameter | Value | Target | Description | Reference |

| Ki | 370 nM | CaMKII | Inhibitor constant, indicating the concentration required to produce half-maximum inhibition. | [1] |

Experimental Protocols

The following are generalized methodologies for key experiments cited in the literature to assess the biological activity of KN-93.

Cell Proliferation Assay

-

Cell Culture: Human hepatic stellate cells (LX-2) are cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with fetal bovine serum, glutamine, and penicillin-streptomycin.[4]

-

Treatment: Cells are seeded in 96-well plates and allowed to adhere. Subsequently, they are treated with varying concentrations of KN-93 (e.g., 5-50 µmol/L) or KN-92 (as a negative control) for different time points (e.g., 8, 24, 48 hours).[4] A control group with no treatment is also included.

-

MTT Assay: Cell proliferation is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. MTT is added to each well and incubated to allow for the formation of formazan crystals by viable cells. The formazan is then solubilized, and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell proliferation is calculated relative to the untreated control group.

Western Blot Analysis for Cell Cycle Regulators

-

Cell Lysis: LX-2 cells are treated with KN-93 or KN-92 as described above. After the treatment period, cells are harvested and lysed in a suitable lysis buffer containing protease inhibitors.

-

Protein Quantification: The total protein concentration in the cell lysates is determined using a protein assay, such as the Bradford assay.

-

SDS-PAGE and Electrotransfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the target proteins (e.g., p53, p21, and a loading control like β-actin). Subsequently, the membrane is incubated with a corresponding horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software and normalized to the loading control.

Experimental Workflow for Assessing KN-93 Activity

Conclusion

KN-93 is a valuable research tool for investigating CaMKII-dependent signaling pathways. Its mechanism of action, involving the direct binding to the Ca²⁺/CaM complex, highlights the importance of understanding the precise molecular interactions of pharmacological inhibitors. The demonstrated biological activities of KN-93, particularly its anti-proliferative effects, underscore its potential as a lead compound for further drug development, although its effects on cell cycle regulators like p53 require more in-depth investigation. The experimental protocols outlined provide a foundation for the consistent and reproducible study of KN-93's biological impact.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. The KN-93 Molecule Inhibits Calcium/Calmodulin-Dependent Protein Kinase II (CaMKII) Activity by Binding to Ca2+/CaM - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. KN-93, a specific inhibitor of CaMKII inhibits human hepatic stellate cell proliferation in vitro - PMC [pmc.ncbi.nlm.nih.gov]

IM-93 Water-Soluble Derivative: A Technical Guide to a Dual Inhibitor of Ferroptosis and NETosis

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indolylmaleimide derivative, IM-93, represents a significant advancement in the development of cytoprotective agents. As a water-soluble analog of the previously studied IM-17, this compound demonstrates superior potency and solubility, positioning it as a promising candidate for therapeutic intervention in pathologies involving regulated cell death. This technical guide provides an in-depth overview of this compound, focusing on its synthesis, mechanism of action, and preclinical data. Notably, this compound exhibits a unique dual inhibitory effect on two distinct forms of regulated cell death: ferroptosis and Neutrophil Extracellular Trap (NET) formation (NETosis). This dual activity, coupled with its favorable physicochemical properties, suggests considerable potential for in vivo applications, particularly in the context of ischemia-reperfusion injury where both ferroptosis and NETosis are implicated.

Introduction

Regulated cell death pathways are critical for tissue homeostasis, and their dysregulation is a hallmark of numerous diseases. While apoptosis has been extensively studied, other forms of programmed cell death, such as ferroptosis and NETosis, have emerged as key players in various pathological conditions. Ferroptosis is an iron-dependent form of regulated necrosis characterized by the accumulation of lipid peroxides. NETosis is a unique cell death process in neutrophils that results in the release of web-like structures composed of DNA, histones, and granular proteins, which can contribute to inflammation and thrombosis.

The indolylmaleimide (IM) class of compounds has been investigated for its inhibitory effects on oxidative stress-induced necrosis. The parent compound, IM-17, showed cardioprotective effects in rat models of ischemia-reperfusion injury.[1] However, its limited water solubility presented a challenge for further development. To address this, a structure-activity relationship (SAR) study led to the synthesis of this compound, a derivative with enhanced water solubility and more potent cytoprotective activity.[1][2] This document serves as a comprehensive technical resource on the water-soluble derivative this compound.

Physicochemical Properties and Synthesis

This compound was designed to improve upon the physicochemical properties of its predecessor, IM-17. A key modification was the introduction of an isopropyl group and a dimethylaminopropyl group, which significantly enhanced its water solubility.[2] this compound can be readily converted to its hydrochloride (HCl) salt, which exhibits a tenfold increase in water solubility compared to IM-17.[2]

Data Presentation: Physicochemical and In Vitro Activity

| Compound | Water Solubility (HCl salt) | Cytoprotective Activity (H₂O₂-induced cell death, IC₅₀) | Ferroptosis Inhibition (Erastin-induced, IC₅₀) | NETosis Inhibition (PMA-induced) |

| This compound | ~10x higher than IM-17 | Potent | Active | Active |

| IM-17 | Baseline | Less potent than this compound | Not specified | Not specified |

| Ferrostatin-1 (Fer-1) | Not specified | Not specified | Active | Inactive |

| Deferoxamine (DFO) | Not specified | Not specified | Active | Not specified |

Note: Specific IC₅₀ values were not consistently available in the provided search results abstracts. The table reflects the relative activities as described in the source material.[1][2]

Experimental Protocols: Synthesis of this compound

The synthesis of this compound involves a multi-step process starting from precursor indolylmaleimide compounds. The detailed synthetic scheme is typically found in the supplementary materials of the primary publication.[2] The general procedure involves the modification of the maleimide ring and the alkylamino side chain. Specifically, the synthesis of this compound incorporates both an isopropyl and a dimethylaminopropyl group.[2] The final compound is then converted to its HCl salt to enhance water solubility.[2]

Mechanism of Action: Dual Inhibition of Ferroptosis and NETosis

This compound's primary mechanism of action is the dual inhibition of ferroptosis and NETosis, distinguishing it from other known inhibitors of regulated cell death.[1][2]

Inhibition of Ferroptosis

Ferroptosis is initiated by the accumulation of lipid reactive oxygen species (ROS). This compound effectively inhibits erastin-induced ferroptosis.[2] Its activity in this pathway is comparable to that of the well-characterized ferroptosis inhibitor, Ferrostatin-1 (Fer-1).[2]

Inhibition of NETosis

NETosis, a process implicated in the pathology of ischemia-reperfusion injury, is also potently inhibited by this compound.[1][2] In contrast, Fer-1 does not inhibit NETosis.[1][2] This highlights the unique activity profile of this compound. The mechanism by which this compound inhibits NETosis appears to be independent of direct inhibition of NADPH oxidase (NOX) or peptidylarginine deiminase 4 (PAD4), two key enzymes in the NETosis pathway.[1] However, both this compound and Fer-1 were found to partially suppress lipid peroxidation that accompanies NETosis.[1]

Signaling Pathway Diagrams

Caption: Proposed mechanism of this compound's dual inhibition of ferroptosis and NETosis.

Preclinical Data and Therapeutic Potential

The preclinical evaluation of this compound has demonstrated its potent in vitro activity and selectivity.

In Vitro Efficacy

This compound is a more potent inhibitor of oxidative stress-induced cell death than its precursor, IM-17.[2] It effectively inhibits cell death induced by hydrogen peroxide (H₂O₂).[2]

Selectivity

An important aspect of this compound's profile is its selectivity. It did not show significant inhibitory activity against a panel of 456 kinases, suggesting a focused mechanism of action and a lower likelihood of off-target effects.[2] Furthermore, this compound is stable in the presence of oxidants like H₂O₂ and tert-butyl hydroperoxide (TBHP), indicating that it does not act as a simple chemical antioxidant.[2]

Experimental Workflow Diagram

Caption: A logical workflow for the preclinical characterization of this compound.

Therapeutic Potential in Ischemia-Reperfusion Injury

The dual inhibition of ferroptosis and NETosis by this compound is particularly relevant to the pathophysiology of ischemia-reperfusion (I/R) injury. Both cell death pathways are known to contribute to the tissue damage that occurs when blood flow is restored to ischemic tissue.[1] The precursor compound, IM-17, has already demonstrated cardioprotective effects in a rat model of myocardial I/R injury.[1] Given this compound's superior potency and water solubility, it is hypothesized to have even greater therapeutic potential in this setting.[1][2] Further in vivo studies are warranted to confirm this potential.[1]

Conclusion

This compound is a promising water-soluble indolylmaleimide derivative with a unique dual inhibitory mechanism targeting both ferroptosis and NETosis. Its enhanced physicochemical properties and potent, selective in vitro activity make it a strong candidate for further preclinical and clinical development. The potential application of this compound in treating ischemia-reperfusion injury is of particular interest and warrants further investigation through in vivo studies. This technical guide provides a foundational understanding of this compound for researchers and drug development professionals seeking to explore its therapeutic utility.

References

- 1. Development of a Water-Soluble Indolylmaleimide Derivative this compound Showing Dual Inhibition of Ferroptosis and NETosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development of a Water-Soluble Indolylmaleimide Derivative this compound Showing Dual Inhibition of Ferroptosis and NETosis - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Unraveling the In Vitro Experimental Landscape of IM-93: A Comprehensive Guide for Researchers

Detailed application notes and protocols for the in vitro investigation of IM-93 are currently unavailable due to the absence of specific public domain information identifying a molecule with this designation. Extensive searches of scientific literature and databases did not yield a specific compound or drug referred to as "this compound." The information retrieved pertained to other similarly named but distinct biological entities, such as the CaMKII inhibitor KN-93 and the microRNA miR-93.

This guide, therefore, provides a generalized framework and a series of adaptable experimental protocols that researchers can utilize once the specific nature of this compound, its molecular target, and its hypothesized mechanism of action are identified. The following sections offer detailed methodologies for common in vitro assays relevant to drug discovery and development, which can be tailored to the investigation of a novel compound like this compound.

Section 1: General Cell Culture and Compound Preparation

A foundational aspect of in vitro experimentation is the proper maintenance of cell lines and the accurate preparation of the test compound.

Protocol 1.1: Cell Line Maintenance

-

Cell Culture: Select appropriate cancer cell lines based on the therapeutic target of this compound. Culture cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics (e.g., penicillin-streptomycin).

-

Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Subculturing: Passage cells upon reaching 80-90% confluency using trypsin-EDTA to ensure logarithmic growth for experiments.

Protocol 1.2: this compound Stock Solution and Dilution Preparation

-

Stock Solution: Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO). The choice of solvent should be based on the compound's solubility and compatibility with cell culture.

-

Working Solutions: Prepare serial dilutions of the this compound stock solution in a complete cell culture medium to achieve the desired final concentrations for experiments. Ensure the final DMSO concentration is consistent across all treatments and does not exceed a cytotoxic level (typically <0.1%).

Section 2: Assessing Cytotoxicity and Proliferation

A primary step in characterizing an anti-cancer agent is to determine its effect on cell viability and proliferation.

Table 1: Representative Data for a Hypothetical Anti-Cancer Compound

| Concentration (µM) | Cell Viability (%) | Proliferation Inhibition (%) |

| 0 (Vehicle) | 100 ± 5.2 | 0 |

| 0.1 | 95 ± 4.8 | 5 |

| 1 | 78 ± 6.1 | 22 |

| 10 | 52 ± 7.3 | 48 |

| 50 | 25 ± 4.5 | 75 |

| 100 | 10 ± 2.1 | 90 |

Protocol 2.1: MTT Assay for Cell Viability

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment: Treat cells with varying concentrations of this compound and a vehicle control for a specified duration (e.g., 24, 48, 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for formazan crystal formation by viable cells.

-

Solubilization: Add a solubilization solution (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control.

Section 3: Investigating the Mechanism of Action

Understanding how a compound exerts its effects is crucial. This often involves studying its impact on specific signaling pathways. For illustrative purposes, should this compound be found to target a kinase pathway, the following experimental workflow could be applied.

Caption: A generalized workflow for investigating the effect of this compound on protein expression and signaling pathways.

Protocol 3.1: Western Blot Analysis for Signaling Pathway Modulation

-

Treatment and Lysis: Treat cells with this compound as described previously. After treatment, wash the cells with ice-cold PBS and lyse them using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a bicinchoninic acid (BCA) assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST). Incubate the membrane with primary antibodies specific to the proteins of the target pathway (e.g., phosphorylated and total forms of a kinase) overnight at 4°C.

-

Secondary Antibody Incubation and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Section 4: Visualizing Potential Signaling Pathways

Once a target pathway is identified, visualizing the interactions can aid in understanding the compound's mechanism. The following is a hypothetical signaling pathway that a novel anti-cancer drug might inhibit.

Caption: A hypothetical representation of this compound inhibiting the RAF kinase in the MAPK/ERK signaling pathway.

Disclaimer: The protocols, data, and diagrams presented are generalized and for illustrative purposes only. The specific experimental design for investigating "this compound" will be entirely dependent on its physicochemical properties, its biological target, and its observed effects in preliminary screens. Researchers are advised to conduct a thorough literature review for the specific target of their compound to develop a robust and relevant in vitro testing cascade.

Application Notes and Protocols for Use in Cell Culture

A Note on "IM-93": Initial searches for "this compound" did not yield a specific reagent or cell line with this designation. Based on common nomenclature in cell biology research, this may be a typographical error. This document provides detailed application notes for three plausible interpretations of the intended query: miR-93 (a microRNA), KN-93 (a chemical inhibitor), and the IM-9 cell line. Please select the section relevant to your research needs.

Section 1: miR-93 in Cell Culture

Introduction: MicroRNA-93 (miR-93) is a small non-coding RNA molecule that functions as a post-transcriptional regulator of gene expression.[1][2] It is involved in a multitude of cellular processes, including proliferation, apoptosis, migration, and angiogenesis.[2][3][4] Dysregulation of miR-93 has been implicated in various diseases, particularly in cancer, where it often acts as an oncogene ("oncomiR") by promoting tumor growth and metastasis.[3][4] In cell culture, miR-93 levels can be experimentally manipulated using synthetic mimics (to upregulate its function) or inhibitors (to downregulate its function) to study its biological roles and target pathways.[5]

Mechanism of Action:

The primary mechanism of miR-93 in many cancer types involves the activation of the PI3K/Akt signaling pathway.[6][7][8] miR-93 directly binds to the 3' untranslated regions (3'-UTRs) of tumor suppressor genes such as PTEN, CDKN1A (p21), and LKB1, thereby inhibiting their translation.[6][8][9] The downregulation of these proteins leads to the activation of the PI3K/Akt pathway, which in turn promotes cell survival, proliferation, and invasion.[6][7]

Signaling Pathway Diagram:

Caption: miR-93 activates the PI3K/Akt pathway by inhibiting tumor suppressors.

Quantitative Data Summary:

The following tables summarize the observed effects of modulating miR-93 activity in various cancer cell lines.

Table 1: Effects of miR-93 Overexpression (mimic) on Cellular Processes.

| Cell Line | Cancer Type | Effect | Quantitative Change | Reference |

| HepG2, SNU449 | Hepatocellular Carcinoma | Increased Proliferation | ~1.5-2.0 fold increase | [9] |

| HepG2, SNU449 | Hepatocellular Carcinoma | Decreased Apoptosis | Not specified | [9] |

| LN18, Hs683 | Glioma | Increased Proliferation | Significant increase | [7] |

| A549, H1299 | Non-Small Cell Lung Cancer | Increased Proliferation, Migration, Invasion | Significant increase | [8] |

| ACHN | Renal Cell Carcinoma | Increased Proliferation | Marked increase | [10] |

| ACHN | Renal Cell Carcinoma | Decreased Apoptosis | Significant decrease | [10] |

Table 2: Effects of miR-93 Inhibition (antagomir/inhibitor) on Cellular Processes.

| Cell Line | Cancer Type | Effect | Quantitative Change | Reference |

| HepG2, SNU449 | Hepatocellular Carcinoma | Decreased Proliferation | ~40-60% decrease | [9] |

| LN18, Hs683 | Glioma | Decreased Proliferation | Significant decrease | [7] |

| ACHN | Renal Cell Carcinoma | Decreased Proliferation | Significant decrease | [10] |

| ACHN | Renal Cell Carcinoma | Increased Apoptosis | Significant increase | [10] |

Experimental Protocols:

Protocol 1: Transfection of miR-93 Mimic or Inhibitor into Adherent Cells

This protocol provides a general guideline for transiently modulating miR-93 levels in adherent cell lines grown in a 6-well plate format. Optimization is recommended for each cell line.[11][12][13]

Materials:

-

miR-93 mimic or inhibitor (and appropriate negative controls)

-

Lipofection-based transfection reagent (e.g., Lipofectamine™ RNAiMAX)

-

Serum-free culture medium (e.g., Opti-MEM™)

-

Complete cell culture medium with serum and antibiotics

-

6-well cell culture plates

-

Sterile microcentrifuge tubes

Procedure:

-

Cell Seeding:

-

The day before transfection, seed cells in a 6-well plate at a density that will result in 70-90% confluency at the time of transfection (typically 1-3 x 10^5 cells per well).[11]

-

Incubate overnight under standard conditions (e.g., 37°C, 5% CO2).

-

-

Preparation of Transfection Complexes (per well):

-

Solution A (miRNA): In a sterile microcentrifuge tube, dilute the miR-93 mimic (final concentration 5-100 nM) or inhibitor (final concentration 50-200 nM) in 125 µL of serum-free medium. Mix gently.

-

Solution B (Lipofection Reagent): In a separate sterile microcentrifuge tube, dilute 4-10 µL of the transfection reagent in 125 µL of serum-free medium. Mix gently and incubate for 5 minutes at room temperature.[13]

-

Combine: Add Solution A to Solution B, mix gently by pipetting, and incubate for 20 minutes at room temperature to allow complexes to form.[12]

-

-

Transfection:

-

Aspirate the culture medium from the cells in the 6-well plate.

-

Add the 250 µL of transfection complex dropwise to each well.

-

Add 1.0 mL of complete culture medium.

-

Gently rock the plate to ensure even distribution.

-

-

Incubation and Analysis:

-

Incubate the cells for 24-72 hours. The optimal time will depend on the specific assay.

-

After incubation, cells can be harvested for analysis (e.g., qRT-PCR to confirm miR-93 levels, Western blot for target protein expression, or functional assays like proliferation or apoptosis assays).

-

Experimental Workflow Diagram:

Caption: General workflow for miR-93 mimic or inhibitor transfection.

Section 2: KN-93 in Cell Culture

Introduction: KN-93 is a potent, cell-permeable, and selective inhibitor of Ca2+/calmodulin-dependent protein kinase II (CaMKII). It is widely used in cell culture experiments to investigate the role of CaMKII in various cellular processes, including cell proliferation, apoptosis, and signaling. KN-92, a structurally similar but inactive analog, is often used as a negative control.

Mechanism of Action:

KN-93 inhibits CaMKII activity by binding directly to the calmodulin (CaM) binding site on the kinase, thereby preventing its activation by the Ca2+/CaM complex. This action blocks the downstream phosphorylation of CaMKII substrates.

Signaling Pathway Diagram:

References

- 1. academic.oup.com [academic.oup.com]

- 2. frontlinegenomics.com [frontlinegenomics.com]

- 3. Flaming the fight against cancer cells: the role of microRNA-93 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. MiRNA-93: a novel signature in human disorders and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Guidelines for transfection of miRNA [qiagen.com]

- 6. MicroRNA-93 activates c-Met/PI3K/Akt pathway activity in hepatocellular carcinoma by directly inhibiting PTEN and CDKN1A - PMC [pmc.ncbi.nlm.nih.gov]

- 7. miR-93 Promotes Cell Proliferation in Gliomas through Activation of PI3K/Akt Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. MicroRNA-93 inhibits apoptosis and promotes proliferation, invasion and migration of renal cell carcinoma ACHN cells via the TGF-β/Smad signaling pathway by targeting RUNX3 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. abmgood.com [abmgood.com]

- 12. Successful Transfection of MicroRNA Mimics or Inhibitors in a Regular Cell Line and in Primary Cells Derived from Patients with Rheumatoid Arthritis [bio-protocol.org]

- 13. miRNA mimic transfection with Lipofectamine RNAiMAX [protocols.io]

Application Notes and Protocols: Effects of KN-93 on NIH3T3 Cells

Topic: KN-93 Concentration for NIH3T3 Cells

Audience: Researchers, scientists, and drug development professionals.

Note: Initial searches for "IM-93" did not yield relevant results for NIH3T3 cells. The following data and protocols are based on studies of KN-93 , a known inhibitor of Ca2+/Calmodulin-dependent protein kinase II (CaMKII), which is likely the compound of interest.

Introduction

KN-93 is a cell-permeable and potent inhibitor of Ca2+/Calmodulin-dependent protein kinase II (CaMKII), a crucial serine/threonine kinase involved in various cellular processes, including cell cycle regulation.[1] In NIH3T3 mouse embryonic fibroblast cells, KN-93 has been demonstrated to induce G1 cell cycle arrest and apoptosis.[1] Understanding the effective concentration and the cellular and molecular consequences of KN-93 treatment is vital for its use as a research tool in cancer biology and cell cycle studies. These application notes provide detailed protocols for assessing the effects of KN-93 on NIH3T3 cells, along with a summary of expected quantitative outcomes and a diagram of the implicated signaling pathway.

Quantitative Data Summary

The following tables summarize the dose-dependent effects of KN-93 on NIH3T3 and other relevant cell lines, as reported in the literature.

Table 1: Dose-Dependent Effects of KN-93 on Cell Proliferation

| Cell Line | Assay | Concentration (µM) | Incubation Time | Observed Effect |

| LX-2 (human hepatic stellate cells) | CCK-8 | 5 | 24 h | 18.24% inhibition of proliferation |

| LX-2 (human hepatic stellate cells) | CCK-8 | 10 | 24 h | Significant reduction in cell proliferation |

| LX-2 (human hepatic stellate cells) | CCK-8 | 50 | 24 h | 72.85% inhibition of proliferation |

| LX-2 (human hepatic stellate cells) | CCK-8 | 10 | 8 h | 21.73% inhibition of proliferation |

| LX-2 (human hepatic stellate cells) | CCK-8 | 10 | 48 h | 88.52% inhibition of proliferation |

Data adapted from a study on human hepatic stellate cells, which provides a reference for the antiproliferative effects of KN-93.[2]

Table 2: Effect of KN-93 on Cell Cycle Distribution in NIH3T3 Cells

| Treatment | Incubation Time | % of Cells in G1 Phase |

| KN-93 | 48 h | 95% |

After treatment with an effective concentration of KN-93, a vast majority of NIH3T3 cells accumulate in the G1 phase of the cell cycle.[1]

Experimental Protocols

NIH3T3 Cell Culture

This protocol describes the standard procedure for culturing and maintaining the NIH3T3 cell line.

Materials:

-

NIH/3T3 Mouse Embryonic Fibroblast Cell Line

-

Dulbecco's Modified Eagle's Medium (DMEM), high glucose

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution (100x)

-

Trypsin-EDTA (0.25%)

-

Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free

-

T-75 cell culture flasks

-

Humidified incubator (37°C, 5% CO₂)

Procedure:

-

Media Preparation: Prepare complete growth medium by supplementing DMEM with 10% FBS and 1% Penicillin-Streptomycin.

-

Cell Thawing: Thaw a cryovial of NIH3T3 cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 10-15 mL of complete growth medium.

-

Cell Seeding: Transfer the cell suspension to a T-75 flask and incubate at 37°C with 5% CO₂.

-

Subculturing: When cells reach 80-90% confluency, remove the medium and wash the cell monolayer with PBS.[3] Add 2-3 mL of Trypsin-EDTA and incubate at 37°C for 3-5 minutes until cells detach.[4][5] Neutralize the trypsin with 7-8 mL of complete growth medium and collect the cell suspension.[3][5] Centrifuge at 200 x g for 5 minutes, discard the supernatant, and resuspend the cells in fresh medium. Split the cells at a ratio of 1:10 to 1:20 into new flasks.[3]

Cell Viability and Proliferation Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

-

NIH3T3 cells

-

Complete growth medium

-

96-well cell culture plates

-

KN-93 stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[6]

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[7]

-

Microplate reader

Procedure:

-

Cell Seeding: Seed NIH3T3 cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete growth medium.[7] Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of KN-93 in complete growth medium. A typical concentration range to test is 5-50 µM.[2][8] Remove the medium from the wells and add 100 µL of the KN-93 dilutions. Include a vehicle control (DMSO) and an untreated control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until a purple precipitate is visible.

-

Solubilization: Carefully remove the medium and add 100-200 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[7]

-

Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete solubilization.[6] Read the absorbance at 570 nm using a microplate reader.

Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)

This protocol is for analyzing the distribution of cells in different phases of the cell cycle.

Materials:

-

NIH3T3 cells

-

6-well plates

-

KN-93 stock solution (in DMSO)

-

PBS

-

Cold 70% ethanol

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed NIH3T3 cells in 6-well plates and treat with various concentrations of KN-93 for the desired duration (e.g., 48 hours).

-

Cell Harvesting: Harvest the cells by trypsinization, collect them in a conical tube, and centrifuge at 200 x g for 5 minutes.

-

Fixation: Wash the cell pellet with PBS and resuspend in 1 mL of cold PBS. While gently vortexing, add 4 mL of cold 70% ethanol dropwise to fix the cells. Incubate on ice for at least 30 minutes or store at -20°C.[9][10]

-

Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cell pellet in 500 µL of PI/RNase A staining solution.[9]

-

Analysis: Incubate for 30 minutes at room temperature in the dark.[9] Analyze the samples on a flow cytometer.

Apoptosis Detection (DNA Laddering Assay)

This assay visualizes the characteristic fragmentation of DNA that occurs during apoptosis.

Materials:

-

NIH3T3 cells

-

KN-93 stock solution (in DMSO)

-

TES lysis buffer (10 mM Tris-HCl pH 7.5, 1 mM EDTA, 0.2% Triton X-100)

-

RNase A (10 mg/mL)

-

Proteinase K (20 mg/mL)

-

6x DNA loading dye

-

Agarose

-

TAE buffer

-

Ethidium bromide or other DNA stain

-

Gel electrophoresis system and UV transilluminator

Procedure:

-

Cell Treatment and Harvesting: Treat NIH3T3 cells with KN-93 for an appropriate time to induce apoptosis (e.g., 72 hours). Harvest at least 5 x 10⁵ cells.[11]

-

Cell Lysis: Centrifuge the cells and resuspend the pellet in 0.5 mL of TES lysis buffer. Vortex vigorously.[11]

-

RNA and Protein Digestion: Add RNase A to a final concentration of 200 µg/mL and incubate at 37°C for 30-60 minutes. Then, add Proteinase K to a final concentration of 200 µg/mL and incubate at 50°C for at least 90 minutes or overnight.[11]

-

DNA Precipitation (Optional but recommended): Add an equal volume of isopropanol to precipitate the DNA. Centrifuge at high speed to pellet the DNA, wash with 70% ethanol, air dry, and resuspend in a small volume of TE buffer.

-

Agarose Gel Electrophoresis: Prepare a 1.5-2% agarose gel containing a DNA stain.[12] Mix the DNA samples with loading dye and load them into the wells. Run the gel at a low voltage (e.g., 35-50V) to improve the resolution of the DNA fragments.[11]

-

Visualization: Visualize the DNA fragments under UV light. A "ladder" of DNA fragments in multiples of 180-200 base pairs is indicative of apoptosis.[11]

Signaling Pathway and Workflow Diagrams

Caption: Signaling pathway of KN-93 induced G1 cell cycle arrest in NIH3T3 cells.

References

- 1. G1 cell cycle arrest and apoptosis are induced in NIH 3T3 cells by KN-93, an inhibitor of CaMK-II (the multifunctional Ca2+/CaM kinase) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. KN-93, a specific inhibitor of CaMKII inhibits human hepatic stellate cell proliferation in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nih3t3.com [nih3t3.com]

- 4. cff.org [cff.org]

- 5. bcrj.org.br [bcrj.org.br]

- 6. MTT assay protocol | Abcam [abcam.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 10. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]

- 11. DNA Laddering Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 12. scholars.nova.edu [scholars.nova.edu]

Application Notes and Protocols for Studying Lipid Peroxidation with IM-93

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing IM-93, a potent water-soluble indolylmaleimide derivative, in the study of lipid peroxidation. This compound has been identified as a dual inhibitor of ferroptosis and NETosis, with its mechanism of action attributed to the suppression of lipid peroxidation.[1] This document outlines the effects of this compound on ferroptosis induction, presents detailed protocols for key experimental assays, and provides visual representations of the relevant signaling pathway and experimental workflows.

Data Presentation

The following table summarizes the quantitative data on the efficacy of this compound in protecting against ferroptosis-induced cell death, a process intrinsically linked to lipid peroxidation. The data is derived from studies on NIH3T3 cells where ferroptosis was induced by either erastin or tert-Butyl hydroperoxide (TBHP).

| Inducer of Ferroptosis | Cell Line | This compound Concentration (µM) | Inducer Concentration | Duration of Treatment | Approximate Cell Viability (%) | Reference |

| Erastin | NIH3T3 | 1.0 | 0.5 µM | 24 hours | ~80% | [2][3] |

| Erastin | NIH3T3 | 0.3 | 0.5 µM | 24 hours | ~60% | [2][3] |

| Erastin | NIH3T3 | 0.1 | 0.5 µM | 24 hours | ~40% | [2][3] |

| TBHP | NIH3T3 | 3.0 | 50 µM | 12 hours | ~90% | [2][3] |

| TBHP | NIH3T3 | 1.0 | 50 µM | 12 hours | ~75% | [2][3] |

| TBHP | NIH3T3 | 0.3 | 50 µM | 12 hours | ~60% | [2][3] |

Signaling Pathway

The diagram below illustrates the central role of GPX4 in the ferroptosis signaling pathway and the inhibitory action of this compound on lipid peroxidation.

Experimental Workflow

The following diagram outlines a general experimental workflow for investigating the effect of this compound on lipid peroxidation.

Experimental Protocols

Detailed methodologies for key experiments to assess the impact of this compound on lipid peroxidation are provided below.

Cell Viability Assay (using MTT or Cell Counting Kit-8)

This protocol is designed to assess the protective effect of this compound against ferroptosis-induced cell death.

Materials:

-

NIH3T3 cells (or other relevant cell line)

-

Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

This compound

-

Erastin or tert-Butyl hydroperoxide (TBHP)

-

MTT solution (5 mg/mL in PBS) or Cell Counting Kit-8 (CCK-8)

-

DMSO

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed NIH3T3 cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Treatment:

-

Prepare stock solutions of this compound and Erastin/TBHP in DMSO.

-

Pre-treat cells with varying concentrations of this compound (e.g., 0.1, 0.3, 1.0, 3.0 µM) for 1 hour.

-

Add the ferroptosis inducer (e.g., 0.5 µM Erastin or 50 µM TBHP).

-

Include control wells: vehicle control (DMSO), inducer only, and this compound only.

-

-

Incubation: Incubate the cells for the desired period (e.g., 12-24 hours).

-

MTT Assay:

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

-

CCK-8 Assay:

-

Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

-

-

Measurement: Measure the absorbance at 490 nm (for MTT) or 450 nm (for CCK-8) using a microplate reader.

-

Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Lipid ROS Measurement using C11-BODIPY 581/591

This protocol measures the accumulation of lipid reactive oxygen species (ROS), a key indicator of lipid peroxidation, using the fluorescent probe C11-BODIPY 581/591.

Materials:

-

Human neutrophils or other relevant cell line

-

This compound

-

Phorbol 12-myristate 13-acetate (PMA) or another suitable inducer

-

C11-BODIPY 581/591 (stock solution in DMSO)

-

Hanks' Balanced Salt Solution (HBSS)

-

Flow cytometer

Procedure:

-

Cell Preparation: Isolate human neutrophils or culture your cell line of interest to the desired confluency.

-

Treatment:

-

Pre-treat the cells with this compound (e.g., 20 µM) for 30 minutes.

-

Induce lipid peroxidation by adding an inducer (e.g., 1.6 nM PMA for human neutrophils) for 30 minutes.[2]

-

-

Staining:

-

Add C11-BODIPY 581/591 to the cell suspension at a final concentration of 1-2 µM.

-

Incubate for 30 minutes at 37°C, protected from light.

-

-

Washing: Wash the cells twice with HBSS to remove excess probe.

-

Flow Cytometry:

-

Resuspend the cells in HBSS.

-

Analyze the cells using a flow cytometer.

-

Measure the fluorescence intensity in both the green (oxidized probe, ~510 nm) and red (reduced probe, ~590 nm) channels.

-

-

Analysis: Determine the ratio of green to red fluorescence intensity as a measure of lipid peroxidation. An increase in this ratio indicates a higher level of lipid ROS.

Malondialdehyde (MDA) Assay

This colorimetric assay quantifies malondialdehyde (MDA), a stable end-product of lipid peroxidation.

Materials:

-

Cells or tissue homogenates treated with an inducer and this compound

-

MDA Lysis Buffer (containing BHT to prevent further oxidation)

-

Thiobarbituric acid (TBA) reagent

-

Trichloroacetic acid (TCA)

-

MDA standards

-

Spectrophotometer

Procedure:

-

Sample Preparation:

-

Harvest and lyse the treated cells in MDA Lysis Buffer on ice.

-

Centrifuge the lysate to remove cellular debris and collect the supernatant.

-

-

Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay for normalization.

-

MDA Reaction:

-

Add TBA reagent to the supernatant.

-

Incubate at 95°C for 60 minutes to allow the formation of the MDA-TBA adduct.

-

Cool the samples on ice to stop the reaction.

-

-

Measurement: Measure the absorbance of the pink-colored adduct at ~532 nm using a spectrophotometer.

-

Analysis: Calculate the MDA concentration in the samples based on a standard curve generated with MDA standards and normalize to the protein concentration.

4-Hydroxynonenal (4-HNE) Adduct Detection

This protocol describes the detection of 4-HNE, a toxic aldehyde product of lipid peroxidation, typically by Western blot or ELISA.

Materials:

-

Cells treated with an inducer and this compound

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Anti-4-HNE antibody

-

Secondary antibody conjugated to HRP

-

SDS-PAGE gels and Western blot apparatus

-

ECL substrate

-

ELISA kit for 4-HNE (optional)

Procedure (Western Blot):

-

Protein Extraction: Lyse the treated cells and quantify the protein concentration.

-

SDS-PAGE and Transfer:

-

Separate the protein lysates by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with the primary anti-4-HNE antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

-

Detection:

-

Wash the membrane and apply ECL substrate.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Procedure (ELISA):

-

Follow the manufacturer's instructions provided with the 4-HNE competitive ELISA kit. This typically involves adding the cell lysate to a plate pre-coated with 4-HNE, followed by incubation with an anti-4-HNE antibody and a detection reagent. The signal is inversely proportional to the amount of 4-HNE in the sample.

By following these detailed protocols and utilizing the provided information, researchers can effectively employ this compound as a tool to investigate the mechanisms of lipid peroxidation and its role in various cellular processes and disease models.

References

- 1. Glutathione peroxidase 4 (Gpx4) and ferroptosis: what's so special about it? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Flow cytometry measurements of lipid peroxidation with C11-Bodipy 581/591 [protocols.io]

- 3. BODIPY 581/591 C11 (Lipid Peroxidation Sensor) (#95978) Datasheet With Images | Cell Signaling Technology [cellsignal.com]

Application of IM-93 in Neutrophil Research: Information Not Available

Following a comprehensive search of scientific literature and public databases, no specific information could be found regarding a compound or molecule designated as "IM-93" in the context of neutrophil research.

Our extensive investigation into the application of "this compound" in neutrophil research did not yield any relevant data, experimental protocols, or mentions of a substance with this identifier. This suggests that "this compound" may be an internal, proprietary, or as-yet-unpublished designation for a compound, and therefore, its biological effects and associated research data are not in the public domain.

The search encompassed various queries aimed at identifying "this compound" as a chemical compound, a biological molecule, or an inhibitor in the field of immunology and drug development, with a specific focus on neutrophils. The search results pertained to general neutrophil biology, unrelated molecules with numerical designations, or compounds with different names that are known to affect neutrophil function.

Without any available information on the nature, mechanism of action, or experimental use of a compound referred to as "this compound," it is not possible to generate the requested detailed Application Notes, Protocols, and visualizations.

We are committed to providing accurate and well-supported scientific information. Should "this compound" be an alternative name for a known compound, or if more specific identifying information becomes available, we would be pleased to revisit this topic and generate the requested content.

For researchers, scientists, and drug development professionals interested in neutrophil research, we can provide detailed application notes and protocols for well-characterized molecules known to modulate neutrophil function. Please specify a known compound of interest, and we will be able to assist with a comprehensive response that includes data presentation, detailed experimental methodologies, and visualizations of signaling pathways and workflows.

Application Notes and Protocols for the Study of Inflammatory Diseases